

Crystal Structure of Phenyl Cinnamate: A Technical Guide

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Compound of Interest

Compound Name: Phenyl cinnamate

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Abstract

This technical guide provides a comprehensive overview of the structural analysis of **phenyl cinnamate**. **Phenyl cinnamate**, the ester of phenol and cinnamic acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug development and materials science. While a definitive single-crystal X-ray diffraction study detailing the complete crystallographic parameters for **phenyl cinnamate** is not publicly available in crystallographic databases as of the date of this publication, this guide furnishes the necessary theoretical framework, experimental protocols for its determination, and its known physicochemical properties. This document outlines the standard procedures for synthesis, purification, and subsequent crystal structure analysis.

Introduction

Phenyl cinnamate ($C_{15}H_{12}O_2$) is an aromatic ester with established applications and potential for further development in various scientific domains. The arrangement of its constituent atoms in a crystalline lattice dictates its macroscopic properties, including melting point, solubility, and bioavailability. Therefore, a thorough understanding of its crystal structure is of significant scientific and industrial importance. This guide serves as a resource for researchers aiming to elucidate the crystal structure of **phenyl cinnamate** or its derivatives.

Physicochemical Properties

While experimental crystallographic data is not available, other key physical and chemical properties of **phenyl cinnamate** have been documented.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₂	[1][2]
Molecular Weight	224.26 g/mol	[2]
IUPAC Name	phenyl (2E)-3-phenylprop-2-enoate	[1]
CAS Number	2757-04-2	[1][2]
Appearance	White to light yellow powder/crystal	
Melting Point	74.0 to 78.0 °C	
Boiling Point	207 °C at 12 mmHg	
Solubility	Data not readily available	
Crystal System	Not determined	
Space Group	Not determined	
Unit Cell Dimensions	Not determined	
Z Value	Not determined	
Final R-factor	Not determined	

Experimental Protocols

The following sections detail the methodologies for the synthesis of **phenyl cinnamate** and the general procedure for its crystal structure determination via single-crystal X-ray diffraction.

Synthesis and Purification of Phenyl Cinnamate

A reliable method for the synthesis of **phenyl cinnamate** involves the reaction of cinnamoyl chloride with phenol. The crude product is then purified by recrystallization.

Materials:

- Cinnamic acid
- Thionyl chloride
- Phenol
- Sodium bicarbonate solution (2%)
- 95% Ethanol

Procedure:

- Preparation of Cinnamoyl Chloride: In a flask equipped with a reflux condenser, mix cinnamic acid with an excess of thionyl chloride. Heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).
- Reaction with Phenol: After cooling the cinnamoyl chloride solution, add an equimolar amount of phenol.
- Completion of Reaction: Heat the new mixture on a steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).
- Purification:
 - Cool the reaction mixture and perform a vacuum distillation, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify upon cooling.
 - Grind the solidified product into a powder and wash it with a cold 2% sodium bicarbonate solution.
 - Recrystallize the washed product from 95% ethanol to yield pure, white crystals of **phenyl cinnamate**.

Proposed Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of **phenyl cinnamate**.

1. Crystal Growth:

- High-quality single crystals of **phenyl cinnamate** are essential for X-ray diffraction analysis.
- Slow evaporation of a saturated solution of purified **phenyl cinnamate** in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a constant temperature is a common method for crystal growth.

2. Crystal Mounting and Data Collection:

- A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
- The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and placed in a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize the thermal vibration of the atoms.
- The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution:

- The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group).
- The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map of the molecule.
- This map is then used to build a preliminary model of the **phenyl cinnamate** molecule.

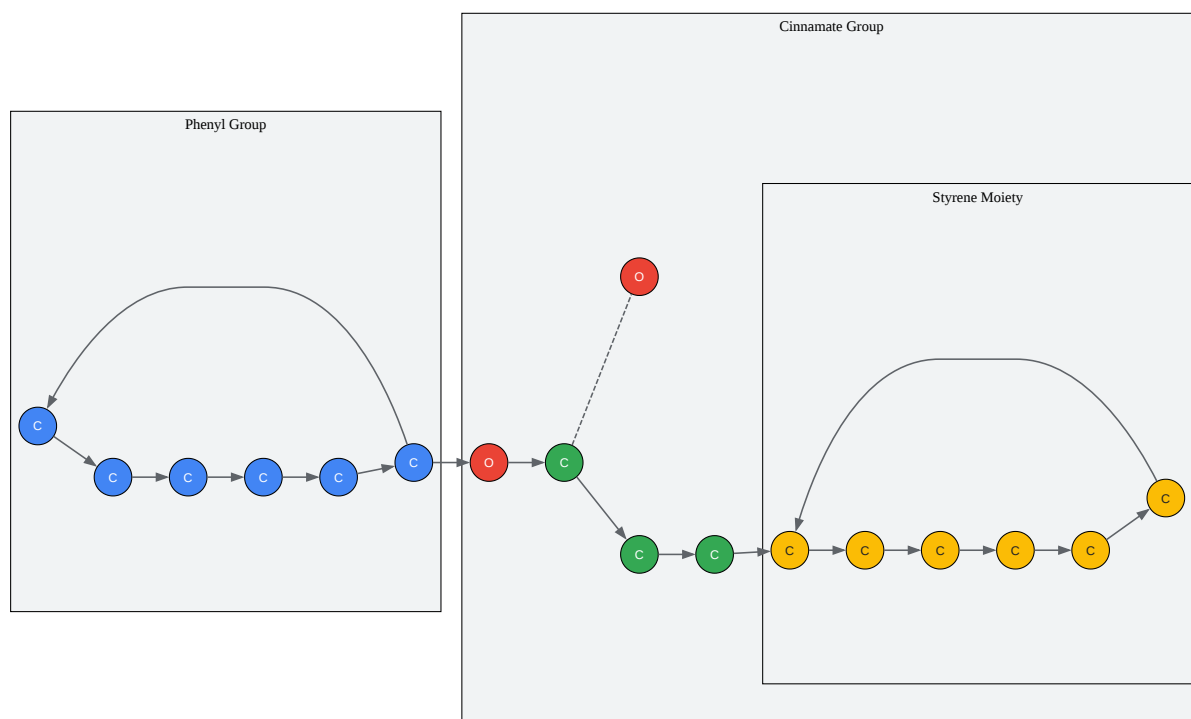
4. Structure Refinement and Validation:

- The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.
- The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Visualizations

Molecular Structure of Phenyl Cinnamate

The following diagram illustrates the two-dimensional chemical structure of **phenyl cinnamate**.

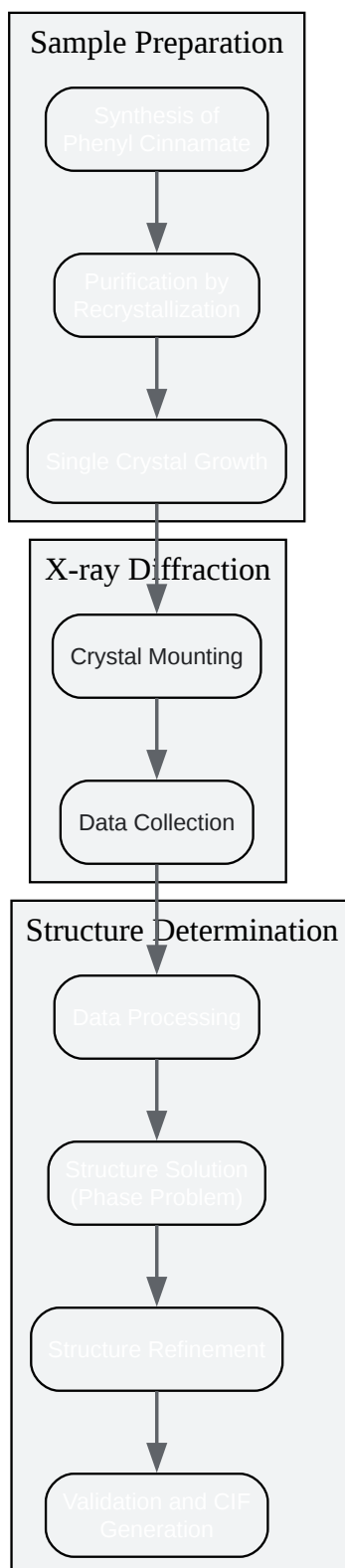


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Caption: Molecular structure of **Phenyl Cinnamate**.

Workflow for Crystal Structure Analysis

The diagram below outlines the logical workflow for determining the crystal structure of a compound like **phenyl cinnamate**.



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Caption: Experimental workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of **phenyl cinnamate** remains to be experimentally determined and deposited in public databases, this guide provides the essential background and procedural information for researchers to undertake this task. The outlined protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for obtaining high-quality structural data. The elucidation of the three-dimensional arrangement of atoms in **phenyl cinnamate** will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of new materials and therapeutic agents.

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References

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